- Synthesis and spectral properties of ruthenium(II) complexes based on 2,2'-bipyridines modified by a perylene chromophore, Tetrahedron Letters, 2013, 54(40), 5514-5517
Cas no 950761-81-6 (4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane)
950761-81-6 structure
Product Name:4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
Numéro CAS:950761-81-6
Le MF:C26H23BO2
Mégawatts:378.270627260208
MDL:MFCD28098461
CID:2092984
PubChem ID:253661738
Update Time:2025-05-21
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Propriétés chimiques et physiques
Nom et identifiant
-
- 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
- (3-Perylenyl)boronic Acid Pinacol Ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene
- 4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane
- AK157801
- AB0175145
- AX8262339
- ST24042546
- 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane (ACI)
- SCHEMBL9943513
- Perylene-3-boronic Acid Pinacol Ester
- 950761-81-6
- SY036743
- AKOS024262257
- T3089
- PERYLEN-3-YLBORONIC ACID PINACOL ESTER
- O11116
- AS-69600
- MFCD28098461
-
- MDL: MFCD28098461
- Piscine à noyau: 1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3
- La clé Inchi: RKJWQQVQQVALBZ-UHFFFAOYSA-N
- Sourire: O1C(C)(C)C(C)(C)OB1C1C2C3=C(C=CC=2)C2=C4C(=CC=C2)C=CC=C4C3=CC=1
Propriétés calculées
- Qualité précise: 378.17900
- Masse isotopique unique: 378.1791101g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 1
- Complexité: 629
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 18.5
Propriétés expérimentales
- Dense: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 234.0 to 238.0 deg-C
- Le PSA: 18.46000
- Le LogP: 6.03640
- λ max: 451(Toluene)(lit.)
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039024-1g |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 95% | 1g |
$480.76 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3089-1G |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane |
950761-81-6 | >97.0%(GC) | 1g |
¥3990.00 | 2024-04-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T868417-1g |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane |
950761-81-6 | ≥97% | 1g |
¥3,505.50 | 2022-06-14 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0210-1g |
4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 90% | 1g |
$745 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T868417-200mg |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane |
950761-81-6 | ≥97% | 200mg |
¥778.50 | 2022-06-14 | |
| Chemenu | CM136073-1g |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 95% | 1g |
$434 | 2023-01-09 | |
| abcr | AB474806-200 mg |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane; 97% |
950761-81-6 | 200mg |
€173.90 | 2023-01-08 | ||
| abcr | AB474806-1 g |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane, 97%; . |
950761-81-6 | 97% | 1g |
€393.30 | 2023-07-18 | |
| TRC | T889733-2.5mg |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T889733-5mg |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 5mg |
$ 65.00 | 2022-06-02 |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.4 Solvents: Toluene ; 10 h, reflux
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.4 Solvents: Toluene ; 10 h, reflux
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 70 °C
Référence
- Vibrational dynamics of a perylene-perylenediimide donor-acceptor dyad probed with femtosecond stimulated raman spectroscopy, Journal of Physical Chemistry Letters, 2012, 3(17), 2362-2366
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; rt → 70 °C; 17 h, 70 °C
Référence
- Process for manufacture of polymeric compound having a perylene unit useful for organic light-emitting device, etc., World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Xylene ; 10 min, rt
1.2 Reagents: 2,2,2-Trifluoroethanol ; 36 h, 80 °C
1.2 Reagents: 2,2,2-Trifluoroethanol ; 36 h, 80 °C
Référence
- Ni-Catalyzed α-Selective C-H Borylations of Naphthalene-Based Aromatic Compounds, Journal of Organic Chemistry, 2019, 84(21), 14354-14359
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium Solvents: 1,2-Dimethoxyethane ; 30 s, rt; 12 h, -40 °C
1.2 Reagents: Tempo ; 30 min
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Tempo ; 30 min
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Sodium-Promoted Borylation of Polycyclic Aromatic Hydrocarbons, Organic Letters, 2021, 23(12), 4613-4617
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 16 h, 105 °C
Référence
- Efficient Triplet-Triplet Annihilation Upconversion in Solution and Hydrogel Enabled by an S-T Absorption Os(II) Complex Dyad with an Elongated Triplet Lifetime, Inorganic Chemistry, 2021, 60(24), 19001-19008
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 h, 70 °C
Référence
- An efficient synthesis of quaterrylenedicarboximide NIR dyes, Journal of Organic Chemistry, 2007, 72(26), 10243-10246
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 70 °C
Référence
- Influences of linker and nucleoside for the helical self-assembly of perylene along DNA templates, Frontiers in Chemistry (Lausanne, 2019, 7,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 17 h, 70 °C
Référence
- Singlet Fission from Upper Excited Electronic States of Cofacial Perylene Dimer, Journal of Physical Chemistry Letters, 2019, 10(10), 2428-2433
Méthode de production 10
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 69 h, rt
1.4 Reagents: Acetic acid ; 1 h, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 69 h, rt
1.4 Reagents: Acetic acid ; 1 h, rt
Référence
- Communication of Bichromophore Emission upon Aggregation - Aroyl-S,N-ketene Acetals as Multifunctional Sensor Merocyanines, Chemistry - A European Journal, 2021, 27(53), 13426-13434
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane
Référence
- Intersystem crossing via charge recombination in a perylene-naphthalimide compact electron donor/acceptor dyad, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2020, 8(24), 8305-8319
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 48 h, 80 °C
Référence
- Preparation method of perylene- and fluorophenyl-containing compound (3-(perfluoro-[1,1'-biphenyl]-4-yl)perylene) applied to green fluorescent powder of LED device, China, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Water ; 2 d, 80 - 90 °C
1.2 Solvents: Toluene ; 3 d, 80 - 90 °C
1.2 Solvents: Toluene ; 3 d, 80 - 90 °C
Référence
- Dye-Terminated, Hyperbranched Polytruxenes and Polytruxene-block-Polythiophene Multiblock Copolymers Made in an "AB2 + A" Approach, Advanced Materials (Weinheim, 2012, 24(5), 681-686
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Raw materials
- Methoxyboronic acid pinacol ester
- 2,3-Dimethylbutane-2,3-diol
- Perylene
- Bis(pinacolato)diborane
- Pinacolborane
- 2-(7,12-Dibromo-5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trinden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
- 3-Bromoperylene
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Preparation Products
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Littérature connexe
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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